molecular formula C8H6F3N3 B6220135 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 2751620-26-3

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B6220135
CAS RN: 2751620-26-3
M. Wt: 201.1
InChI Key:
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Description

1-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (MTFMI) is a heterocyclic compound belonging to the imidazopyridine family. It has been used in a variety of scientific research applications due to its unique properties. In particular, it has been used in the synthesis of organic compounds and in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as amines and amino acids. It has also been used in the study of the biochemical and physiological effects of various compounds. In particular, it has been used in the study of the effects of various drugs on the human body. Additionally, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been used in the study of the effects of various environmental pollutants on the human body.

Mechanism of Action

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is believed to act as a modulator of various biochemical processes. Specifically, it is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is believed to be involved in the regulation of various physiological processes, such as mood, appetite, and sleep. Additionally, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is believed to act as an antagonist at the 5-HT2B serotonin receptor, which is believed to be involved in the regulation of various cardiovascular processes.
Biochemical and Physiological Effects
1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of various neurotransmitters in the brain. Additionally, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been shown to have an inhibitory effect on the enzyme dopamine-beta-hydroxylase, which is involved in the metabolism of dopamine in the brain. Furthermore, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of various drugs in the body.

Advantages and Limitations for Lab Experiments

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a number of advantages and limitations when used in lab experiments. One of the main advantages of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is its low cost and availability. Additionally, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is relatively stable and does not degrade easily, making it suitable for use in long-term experiments. However, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a number of limitations, including its low solubility in water and its tendency to form insoluble complexes with other molecules. Additionally, 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a low affinity for some receptors, making it unsuitable for use in some experiments.

Future Directions

There are a number of potential future directions for research on 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine. One potential direction is to further explore the biochemical and physiological effects of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine on various physiological processes. Additionally, further research could be done on the synthesis of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine and other imidazopyridine compounds. Furthermore, research could be done to explore the potential therapeutic applications of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, such as its potential use as an antidepressant or anxiolytic. Additionally, research could be done to explore the potential toxicological effects of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine. Finally, research could be done to explore the potential use of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine in the synthesis of other organic compounds.

Synthesis Methods

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methyl-6-chloro-1H-imidazo[4,5-b]pyridine with trifluoromethanesulfonic acid. The reaction takes place in a two-step process, with the first step involving the formation of the trifluoromethylated intermediate and the second step involving the formation of the final product. The reaction is typically carried out in aqueous solution at room temperature. Other methods of synthesis have also been developed, including the use of microwave-assisted synthesis and the use of solid-phase synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves the reaction of 2-cyanopyridine with trifluoroacetic acid and methylamine, followed by cyclization with ammonium acetate.", "Starting Materials": [ "2-cyanopyridine", "trifluoroacetic acid", "methylamine", "ammonium acetate" ], "Reaction": [ "2-cyanopyridine is reacted with trifluoroacetic acid and methylamine to form 2-(trifluoromethyl)pyridine-3-carbonitrile", "The resulting compound is then cyclized with ammonium acetate to form 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine" ] }

CAS RN

2751620-26-3

Molecular Formula

C8H6F3N3

Molecular Weight

201.1

Purity

0

Origin of Product

United States

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